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Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401

An Application Note and Protocol for the development of a stability-indicating assay method for
Sofosbuvir impurity B, a critical step in ensuring the quality and safety of the antiviral drug
Sofosbuvir. This document provides detailed methodologies for researchers, scientists, and
drug development professionals, covering forced degradation studies, chromatographic
analysis, and method validation in accordance with ICH guidelines.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C infection.[1]
As a prodrug, it is metabolized in the liver to its active form, which inhibits the HCV NS5B RNA-
dependent RNA polymerase.[1] During manufacturing and storage, drug substances can
degrade, leading to the formation of impurities that may affect the drug's efficacy and safety.
Therefore, it is mandated by regulatory bodies like the ICH to develop and validate stability-
indicating analytical methods (SIAMs) that can separate and quantify the active pharmaceutical
ingredient (API) from its degradation products and process-related impurities.[2]

One of the key degradation products of Sofosbuvir, particularly under alkaline stress conditions,
is Impurity B: (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-diox0-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-
3-hydroxy-4-methyltetrahydrofuran-2-yl)ymethoxy)(hydroxy)phosphorylamino)propanoic acid.[1]
This application note provides a comprehensive protocol for developing a stability-indicating
RP-HPLC method for the determination of Sofosbuvir in the presence of Impurity B and other
potential degradants. The protocol covers forced degradation studies, method development,
and validation as per ICH guidelines.[3][4]
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Experimental Protocols
Materials and Reagents

» Reference Standards: Sofosbuvir, Sofosbuvir Impurity B.
e Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Methanol (HPLC Grade).

e Reagents: Hydrochloric Acid (HCI), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2032),
Trifluoroacetic Acid (TFA).

e HPLC Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um or equivalent.[5][6]

Instrumentation

o High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array
(PDA) detector.

Analytical Balance.

pH Meter.

Sonicator.

Water Bath.

Photostability Chamber.

Hot Air Oven.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method
development.
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Parameter Recommended Condition

Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 pum)

Column
[51[6]
0.1% Trifluoroacetic Acid in Water : Acetonitrile
Mobile Phase
(50:50 v/v)[5][6]
Elution Mode Isocratic[5][6]
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm[1][5][6]
Injection Volume 20 pL
Column Temperature 30°C
Diluent Water : Acetonitrile (50:50 v/v)

Preparation of Solutions

o Standard Stock Solution (Sofosbuvir): Accurately weigh and transfer 40 mg of Sofosbuvir
reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent,
sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 400
pg/mL.[5]

e Impurity B Stock Solution: Accurately weigh and transfer 2.5 mg of Sofosbuvir Impurity B
reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent,
sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 25
pg/mL.[5]

» Working Standard Solution: Prepare a suitable concentration (e.g., 40 pg/mL for Sofosbuvir)
by diluting the stock solution with the diluent.

o Sample Preparation: Prepare the test sample solution using the same diluent to obtain a final
concentration equivalent to the working standard solution.

Forced Degradation Study Protocol
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Forced degradation studies are essential to demonstrate the stability-indicating nature of the
analytical method.[2][7]

e Acid Hydrolysis: Reflux 1 mL of the Sofosbuvir stock solution with 1 mL of 0.1 N HCl at 70°C
for 6 hours.[8] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the
diluent to obtain the desired concentration.

o Base Hydrolysis (to generate Impurity B): Reflux 1 mL of the Sofosbuvir stock solution with 1
mL of 0.1 N NaOH at 70°C for 10 hours.[8] After cooling, neutralize the solution with 0.1 N
HCI and dilute with the diluent. This solution is expected to contain Sofosbuvir Impurity B.

[1]

o Oxidative Degradation: Treat 1 mL of the Sofosbuvir stock solution with 1 mL of 3% H20: at
room temperature for 7 days.[8] Dilute with the diluent as required.

o Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days
in a hot air oven.[8] After the specified time, withdraw the sample, prepare a solution of the
desired concentration, and analyze.

e Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in
a photostability chamber.[1] Prepare a solution of the desired concentration and analyze.

Analyze all stressed samples, along with an unstressed control sample, using the proposed
chromatographic method. The method's specificity is confirmed if the degradation products are
well-resolved from the main Sofosbuvir peak.[9]

Forced degradation experimental workflow.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is
suitable for its intended purpose.[4]

o Specificity: Analyze blank, placebo, Sofosbuvir standard, Impurity B standard, and stressed
samples. Ensure that the peaks for the diluent and placebo components do not interfere with
the analyte and impurity peaks. Peak purity analysis using a PDA detector should be
performed.
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Linearity: Prepare a series of solutions of Sofosbuvir and Impurity B over a specified
concentration range (e.g., 50% to 150% of the working concentration). Plot a calibration
curve of peak area versus concentration and determine the correlation coefficient (r2), which
should be > 0.999.

Range: The range is established by confirming that the method provides acceptable
accuracy, precision, and linearity within the specified concentration limits.[9]

Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts
of Sofosbuvir and Impurity B at three different concentration levels (e.g., 80%, 100%, and
120%).[9] The recovery should be within 98.0% to 102.0%.

Precision:

o Repeatability (Intra-day precision): Analyze six replicate samples of the same
concentration on the same day. The relative standard deviation (%RSD) should be < 2.0%.

o Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a
different analyst or on a different instrument. The %RSD between the two sets of data
should be < 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ
based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation
of the response and the slope of the calibration curve.[7]

Robustness: Intentionally vary chromatographic parameters such as mobile phase
composition (£2%), pH (£0.2 units), column temperature (x5°C), and flow rate (x0.1 mL/min)
to assess the method's reliability. The system suitability parameters should remain within
acceptable limits.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://eagleanalytical.com/mdmv/
https://eagleanalytical.com/mdmv/
https://www.ambiopharm.com/articles/what-is-a-stability-indicating-method/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Sofosbuvir Degradation Pathway

Sofosbuvir (API)

Alkaline Stress Acidic Stress Oxidative Stress Thermal & Photolytic
(e.g., 0.1N NaOH) (e.g., 0.1N HCI) (e.g., 3% H202) Stress

Degradation Prgducts \

Impurity B Acid Degradation Oxidative Degradation
(Base Hydrolysis Product) Product(s) Product(s)

Click to download full resolution via product page

Logical relationship of Sofosbuvir and its degradants.

Data Presentation

All quantitative data from the validation studies should be summarized in clear and concise

tables for easy interpretation and reporting.

Table 1: Summary of Forced Degradation Results

% Degradation of Peak Purity of

Stress Condition Time . .
Sofosbuvir Sofosbuvir
Acid Hydrolysis .
6 hours Data Passl/Fail
(0.1N HCI)
Base Hydrolysis (0.1N )
10 hours Data Pass/Fall
NaOH)
Oxidation (3% H202) 7 days Data Pass/Falil
No significant i
Thermal (50°C) 21 days Pass/Falil

degradation[8]
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| Photolytic (UV light) | 24 hours | No significant degradation[1] | Pass/Falil |

Table 2: Linearity Data for Sofosbuvir Impurity B

Concentration (ug/mL) Peak Area
Level 1 Data
Level 2 Data
Level 3 Data
Level 4 Data
Level 5 Data

| Correlation Coefficient (r2) | = 0.999 |

Table 3: Accuracy Results for Sofosbuvir Impurity B

Concentration Amount Spiked Amount Recovered
% Recovery
Level (ng/mL) (ng/mL)
80% Data Data Data
100% Data Data Data
120% Data Data Data

| Mean % Recovery ||| 98.0 - 102.0% |

Table 4: Summary of Method Validation Parameters

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.benchchem.com/product/b1150401?utm_src=pdf-body
https://www.benchchem.com/product/b1150401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Parameter Result Acceptance Criteria
Linearity (r?) Data = 0.999
Accuracy (% Recovery) Data 98.0 - 102.0%
Precision - Repeatability

Data <2.0%
(%RSD)
Precision - Intermediate

Data <2.0%
(%RSD)
LOD (ug/mL) Data Report
LOQ (ug/mL) Data Report

| Robustness | Robust | System suitability passes |

Conclusion

This application note outlines a systematic approach for the development and validation of a
stability-indicating RP-HPLC method for Sofosbuvir and its key alkaline degradation product,
Impurity B. The provided protocols for forced degradation and method validation are based on
established scientific principles and regulatory guidelines.[4] Successful implementation of this
method will enable accurate monitoring of the stability of Sofosbuvir in bulk drug and finished
pharmaceutical products, ensuring their quality, safety, and efficacy throughout their shelf life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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